2-(Prop-2-en-1-yloxy)propanoic acid
Overview
Description
“2-(Prop-2-en-1-yloxy)propanoic acid” is a unique chemical with the empirical formula C6H10O3 and a molecular weight of 130.14 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(OCC=C)C(O)=O
. The InChI representation is 1S/C6H10O3/c1-3-4-9-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8)
. Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Asymmetric Synthesis
Basavaiah et al. (2001) demonstrated the use of 2-(Prop-2-en-1-yloxy)propanoic acid derivatives in the enantioselective synthesis of methyl 3-aryl-2-methylene-3-(prop-2-yn-1-yloxy)propanoates. This process was achieved through a reaction involving methyl (2 Z )-3-aryl-2-(bromomethyl)prop-2-enoates and prop-2-yn-1-ol in the presence of quinidine, yielding enantiomeric purities of 25–40% (Basavaiah, Kumaragurubaran, Sharada, & Reddy, 2001).
Hydrogen Bonding Studies
Dobbin et al. (1993) explored the hydrogen bonding in compounds related to this compound. They synthesized a series of related acids and conducted a study using 1H NMR spectroscopy and X-ray crystallography to reveal the presence of hydrogen bonding between the side-chain carboxylic acid proton and the 4-oxo group of the heterocycle in DMSO solution (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).
Synthesis and Chemical Transformations
Gimalova et al. (2013) described the synthesis of a related compound, methyl (2E,4S,5S)-5-hydroxy-6-mesyloxy-2-methyl-4-(pent-3-yloxy)hex-2-enoate, which underwent further chemical transformations. This study highlights the potential of such compounds in complex organic synthesis processes (Gimalova, Khalikova, Egorov, Mustafin, & Miftakhov, 2013).
Stereochemical Analysis
Hartung et al. (2003) conducted a study on methyl 2-(4-methyl-2-thioxo-2,3-dihydrothiazol-3-yloxy)propanoate, a compound with structural similarities to this compound. Their work focused on uncovering the stereochemical relations in this compound, demonstrating the significance of stereochemistry in the field of organic chemistry (Hartung, Schwarz, Svoboda, & Fuess, 2003).
Safety and Hazards
This compound is classified as dangerous, with hazard statements indicating that it is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist or vapors, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
Properties
IUPAC Name |
2-prop-2-enoxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-4-9-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNJMVZFPBGZPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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